molecular formula C17H14N4 B15213714 6-Amino-2,4-diphenyl-1,4-dihydropyrimidine-5-carbonitrile CAS No. 89068-96-2

6-Amino-2,4-diphenyl-1,4-dihydropyrimidine-5-carbonitrile

Cat. No.: B15213714
CAS No.: 89068-96-2
M. Wt: 274.32 g/mol
InChI Key: SIURGWHYIHXQLW-UHFFFAOYSA-N
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Description

6-Amino-2,4-diphenyl-1,4-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,4-diphenyl-1,4-dihydropyrimidine-5-carbonitrile typically involves multi-component reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or acetic acid as a catalyst. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,4-diphenyl-1,4-dihydropyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

6-Amino-2,4-diphenyl-1,4-dihydropyrimidine-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of antiviral, anticancer, and anti-inflammatory drugs.

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 6-Amino-2,4-diphenyl-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular pathways involved depend on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-diphenylpyrimidine-5-carbonitrile
  • 2-Amino-4,6-diphenyl-1,4-dihydropyrimidine-5-carboxylate
  • 2-Amino-4,6-diphenyl-1,4-dihydropyrimidine-5-thiol

Uniqueness

6-Amino-2,4-diphenyl-1,4-dihydropyrimidine-5-carbonitrile is unique due to its specific substitution pattern and the presence of the carbonitrile group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its uniqueness compared to similar compounds.

Properties

CAS No.

89068-96-2

Molecular Formula

C17H14N4

Molecular Weight

274.32 g/mol

IUPAC Name

6-amino-2,4-diphenyl-1,4-dihydropyrimidine-5-carbonitrile

InChI

InChI=1S/C17H14N4/c18-11-14-15(12-7-3-1-4-8-12)20-17(21-16(14)19)13-9-5-2-6-10-13/h1-10,15H,19H2,(H,20,21)

InChI Key

SIURGWHYIHXQLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(NC(=N2)C3=CC=CC=C3)N)C#N

Origin of Product

United States

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